6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone
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Overview
Description
6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties .
Mechanism of Action
Mode of Action
The mode of action of pyridazinones can vary greatly depending on their specific structure and the biological target they interact with . Without specific information on “6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone” or “4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one”, it’s difficult to provide a detailed explanation of their mode of action.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of pyridazinones can vary greatly depending on their specific structure . Without specific information on “this compound” or “4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one”, it’s difficult to provide a detailed outline of their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of pyridazinones can vary greatly depending on their specific structure and the biological target they interact with . Without specific information on “this compound” or “4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one”, it’s difficult to describe the specific effects of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone typically involves the reaction of 6-phenyl-3(2H)-pyridazinone with 4-(phenylsulfonyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different pharmacological properties.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and pharmacological properties .
Scientific Research Applications
6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-phenyl-5-[4-(phenylsulfonyl)piperazino]-3(2H)-pyridazinone include other pyridazinone derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
Norflurazon: Another herbicide agent.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylsulfonyl group and a piperazino moiety, which imparts distinct chemical and pharmacological properties . This makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)23-11-13-24(14-12-23)28(26,27)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHUQOWTCCTZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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